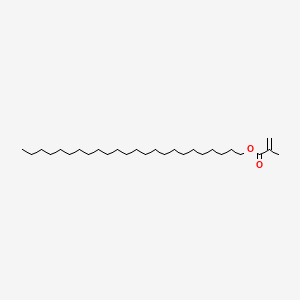

Tetracosyl methacrylate

Description

Fundamental Significance of Long-Chain Alkyl Methacrylates in Polymer Chemistry

Long-chain alkyl methacrylates are a class of monomers characterized by a methacrylate (B99206) functional group attached to a lengthy alkyl chain. ontosight.ai The presence of this long chain is fundamental to the unique characteristics of the resulting polymers, known as poly(n-alkyl methacrylates). These characteristics provide a mechanism for tuning the physical properties of the materials. nih.gov

A key feature of polymers derived from long-chain alkyl methacrylates is the ability of the side-chains to crystallize independently of the polymer backbone, especially when the alkyl chain has 12 or more carbon atoms. benicewiczgroup.comrsc.org This side-chain crystallization allows for the creation of semi-crystalline polymers from an amorphous backbone, influencing properties such as the material's melting temperature (T_m) and glass transition temperature (T_g). rsc.orgd-nb.info By varying the length of the alkyl side-chain, researchers can precisely adjust these thermal properties. d-nb.info

The highly hydrophobic nature of the long alkyl chains imparts significant water resistance. ontosight.aid-nb.info This has led to their use in applications like coatings and adhesives to enhance durability and flexibility. ontosight.aisolubilityofthings.com Furthermore, many long-chain alkyl methacrylates can be derived from renewable biological sources like fatty acids and vegetable oils, making them a focus area for developing sustainable polymers. nih.govrsc.org The ability to control the hydrophilic/lipophilic balance by copolymerizing these hydrophobic monomers with hydrophilic ones leads to amphiphilic polymers with tunable properties for various applications. d-nb.info

Below is a table illustrating how thermal properties of poly(n-alkyl methacrylates) can be influenced by the length of the fatty acid side chain.

| Alkyl Chain Length (Carbons) | Example Monomer | Polymer Name | Melting Temperature (T_m) |

| 14 | Myristyl Methacrylate | Poly(myristyl methacrylate) (PMAMA) | 12°C |

| 16 | Palmityl Methacrylate | Poly(palmityl methacrylate) (PPAMA) | 33°C |

| 18 | Stearyl Methacrylate | Poly(stearyl methacrylate) (PSAMA) | 47°C |

| Data derived from studies on polymers synthesized via RAFT polymerization, showing an increase in T_m with longer alkyl chains. rsc.org |

Overview of Poly(tetracosyl methacrylate) in Current Academic and Industrial Research

Poly(this compound), also known as poly(lignoceryl methacrylate), is a polymer with a 24-carbon alkyl side-chain. google.com Research into this specific polymer has highlighted its utility in specialized industrial applications, particularly within the petroleum industry. The monomer, this compound, can undergo radical polymerization to form the final polymer. evitachem.com

One documented synthesis method involves heating this compound monomer in a solvent such as cyclohexane (B81311) with a radical initiator (e.g., Lucidol 70®, a brand of benzoyl peroxide). google.com The reaction proceeds for several hours until a viscous polymer solution is formed, which is then isolated by precipitation in a non-solvent like methanol. google.com

The primary application identified for poly(this compound) is as a dewaxing aid for hydrocarbon oils. google.com In this role, it is used to improve the cold flow properties of oils by depressing the pour point. google.com The polymer's long, waxy side-chains interact with the wax crystals that form in oil at low temperatures, modifying their size and shape to prevent the formation of a rigid network that would inhibit flow. Research has shown that poly(this compound) is particularly effective when used in combination with other, lower-melting-point poly(alkyl methacrylate) dewaxing aids. google.com

The table below summarizes key data for Poly(this compound).

| Property | Value/Description | Source |

| Monomer | This compound (Lignoceryl methacrylate) | google.com |

| Polymer Name | Poly(this compound) | google.comevitachem.com |

| Melting Point (DSC) | 50°C to 80°C (preferred range 60°C to 70°C) | google.com |

| Synthesis Method | Radical polymerization in a solvent | google.comevitachem.com |

| Key Application | Dewaxing aid / Pour point depressant for hydrocarbon oils | google.com |

Historical Context and Evolution of Research in Very Long-Chain Methacrylate Systems

The scientific journey leading to the study of very long-chain methacrylate systems began with foundational work on their shorter-chain counterparts. Acrylic acid was first created in 1843, followed by the formulation of methacrylic acid in 1865. wikipedia.org This culminated in the development and commercialization of poly(methyl methacrylate) (PMMA) in the 1930s under trade names like Plexiglas. wikipedia.orgebsco.com

A pivotal moment in the study of longer-chain systems occurred in 1957, when Senta Rogers and Leo Mandelkern published a report on the polymerization and thermal properties of a series of n-alkyl methacrylates. d-nb.infoacs.org Their work provided early insights into how the length of the alkyl side-chain systematically affects the polymer's properties.

For many years, research focused predominantly on polymers with shorter alkyl chains (n ≤ 10). nih.gov The exploration of very long-chain systems (n > 10) is a more recent development, driven by the desire to create polymers with specific thermal properties and to utilize renewable resources. nih.govrsc.org The investigation of polymers derived from fatty acids, such as lauryl (C12) and stearyl (C18) methacrylate, laid the groundwork for understanding the behavior of even longer chains. nih.govbenicewiczgroup.com

The evolution of polymerization techniques has been critical. The advent of controlled/living radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, has enabled the synthesis of well-defined polymers from long-chain monomers with targeted molecular weights and narrow polydispersity. rsc.org This level of control was a significant advancement over traditional free-radical polymerization. mdpi.com The application of these polymers as additives to modify the flow properties of oils has also been a long-standing area of industrial research, with patents for copolymers of long-chain alkyl methacrylates as pour point depressants appearing decades ago. google.com The study of methacrylate-based respiration in bacteria like Geobacter sulfurreducens suggests a recent evolution, likely within the last century, in response to the man-made presence of methacrylate monomers in the environment. plos.orgcore.ac.uk

Properties

CAS No. |

45302-49-6 |

|---|---|

Molecular Formula |

C28H54O2 |

Molecular Weight |

422.7 g/mol |

IUPAC Name |

tetracosyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C28H54O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-30-28(29)27(2)3/h2,4-26H2,1,3H3 |

InChI Key |

XGCXMZWJYZLXQE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C |

Origin of Product |

United States |

Polymerization Mechanisms and Kinetic Studies of Tetracosyl Methacrylate

Controlled Radical Polymerization (CRP) of Tetracosyl Methacrylate (B99206)

Atom Transfer Radical Polymerization (ATRP) Approaches

There is no specific research available on the Atom Transfer Radical Polymerization (ATRP) of tetracosyl methacrylate.

Nitroxide-Mediated Polymerization (NMP) Techniques

There is no specific research available on the Nitroxide-Mediated Polymerization (NMP) of this compound.

Achieving Precision Architectures via CRP

There is no specific research available on achieving precision architectures of poly(this compound) via controlled radical polymerization (CRP).

Kinetics of this compound Polymerization

There is no specific research available on the kinetics of this compound polymerization.

Determination of Reaction Rates and Kinetic Rate Constants

There is no specific data available for the reaction rates and kinetic rate constants for the polymerization of this compound.

Influence of Temperature on Polymerization Kinetics and Activation Energy

There is no specific data available on the influence of temperature or the activation energy for the polymerization of this compound.

Dependence on Monomer and Initiator Concentrations

There is no specific data available on the dependence of polymerization on monomer and initiator concentrations for this compound.

Analysis of Diffusion-Controlled Phenomena in Polymerization

The free-radical polymerization of this compound, like other bulk or concentrated solution polymerizations, is significantly influenced by diffusion-controlled phenomena as the reaction progresses. These phenomena arise from the substantial increase in viscosity of the polymerization medium, which can be particularly pronounced for long-chain alkyl methacrylates due to the bulky tetracosyl side chains. The primary diffusion-controlled effects are autoacceleration (the Trommsdorff-Norrish effect) and, at very high conversions, autodeceleration (the glass effect).

Rp = kp[M](f kd[I] / kt)1/2

where kp is the propagation rate constant, [M] is the monomer concentration, f is the initiator efficiency, kd is the initiator decomposition rate constant, and [I] is the initiator concentration.

The onset and magnitude of autoacceleration in this compound polymerization are dependent on factors such as temperature, initiator concentration, and the solvent used (if any). The long C24 alkyl side chains in poly(this compound) can lead to significant chain entanglement and a rapid increase in viscosity, potentially causing an earlier onset of the gel effect compared to shorter-chain methacrylates like methyl methacrylate. researchgate.netmdpi.com

The following interactive table illustrates the expected changes in polymerization rate and number-average molecular weight (Mn) with increasing monomer conversion during the bulk polymerization of a long-chain alkyl methacrylate, demonstrating the autoacceleration effect.

| Monomer Conversion (%) | Relative Polymerization Rate (Rp/Rp,0) | Number-Average Molecular Weight (Mn) x 105 (g/mol) | Dominant Phenomenon |

|---|---|---|---|

| 10 | 1.0 | 2.5 | Initial Steady-State |

| 20 | 1.2 | 2.8 | Onset of Diffusion Control |

| 40 | 3.5 | 5.1 | Autoacceleration (Gel Effect) |

| 60 | 5.8 | 8.2 | Peak Autoacceleration |

| 80 | 2.0 | 9.5 | Autodeceleration (Glass Effect) |

Impact of Polymerization Conditions on Chain Growth and Termination

Conversely, the kinetic chain length, and thus the molecular weight of the polymer, is inversely proportional to the square root of the initiator concentration. A higher initiator concentration results in a greater number of polymer chains being initiated simultaneously. mdpi.com With a finite amount of monomer available, this leads to the formation of a larger number of shorter polymer chains, thereby decreasing the average molecular weight. mdpi.com This relationship allows for the tuning of the polymer's molecular weight by careful control of the initiator-to-monomer ratio.

Temperature: Temperature is a critical parameter as it affects the rate constants of all elementary steps in the polymerization: initiation, propagation, and termination. The rate of initiator decomposition (kd) is highly temperature-dependent, and an increase in temperature leads to a more rapid generation of free radicals, thus increasing the rate of polymerization. researchgate.net

However, the activation energy for initiation is generally much higher than for propagation. Consequently, a rise in temperature increases the rate of initiation more significantly than the rate of propagation. This results in a higher concentration of active chains, leading to a decrease in the average molecular weight of the final polymer. tennessee.edu Furthermore, chain transfer reactions, which can also limit the molecular weight, become more prominent at higher temperatures. In the case of long-chain methacrylates, elevated temperatures can also influence the solubility of the polymer and the viscosity of the reaction medium, which in turn affects the diffusion-controlled phenomena discussed previously.

Solvent: While often conducted in bulk, the solution polymerization of this compound can be employed to control viscosity and dissipate the heat of polymerization. The choice of solvent is crucial. It must be able to dissolve both the long-chain hydrophobic monomer and the resulting polymer to maintain a homogeneous system. A poor solvent could lead to precipitation of the polymer, complicating the reaction kinetics. The solvent can also influence the polymerization kinetics through chain transfer reactions. Chain transfer to a solvent molecule terminates a growing polymer chain and creates a new radical on the solvent molecule, which can then initiate a new chain. acs.org This process generally leads to a decrease in the average molecular weight of the polymer. The extent of this effect depends on the solvent's chain transfer constant.

The following interactive data table shows representative findings on the impact of initiator concentration on the rate of polymerization (Rp) and number-average molecular weight (Mn) for the polymerization of a long-chain alkyl methacrylate.

| Experiment | Initiator Concentration [I] (mol/L) | Initial Rate of Polymerization (Rp) (x 10-4 mol L-1 s-1) | Number-Average Molecular Weight (Mn) (g/mol) |

|---|---|---|---|

| 1 | 0.005 | 2.1 | 450,000 |

| 2 | 0.010 | 3.0 | 310,000 |

| 3 | 0.020 | 4.2 | 225,000 |

| 4 | 0.040 | 5.9 | 160,000 |

Copolymerization Strategies Involving Tetracosyl Methacrylate

Radical Copolymerization of Tetracosyl Methacrylate (B99206) with Diverse Comonomers

Conventional free radical polymerization is a widely utilized method for synthesizing copolymers of tetracosyl methacrylate. This technique allows for the incorporation of a variety of comonomers, enabling the fine-tuning of the resulting polymer's properties.

Copolymerization with Other Methacrylate Esters (e.g., Methyl, Butyl, Tetradecyl Methacrylate)

For instance, studies on the copolymerization of octadecyl methacrylate (a monomer with a C18 side chain) with methyl methacrylate have shown that the resulting copolymers exhibit properties intermediate to those of the respective homopolymers. It is expected that the copolymerization of this compound would follow a similar trend, allowing for the creation of materials with a spectrum of properties.

Table 1: Potential Properties of this compound Copolymers with Other Methacrylates (Note: This table is illustrative, based on general principles of polymer chemistry, as specific data for this compound copolymers are limited.)

| Comonomer | Expected Impact on Copolymer Properties |

| Methyl Methacrylate | Increased glass transition temperature, reduced crystallinity |

| Butyl Methacrylate | Lowered glass transition temperature, increased flexibility |

| Tetradecyl Methacrylate | Gradual change in melting point and crystallinity |

Integration with Acrylate Monomers (e.g., Octadecyl Acrylate, Butyl Acrylate)

The inclusion of acrylate monomers, such as octadecyl acrylate and butyl acrylate, into a this compound polymer chain introduces further possibilities for property modification. Acrylates are generally more flexible than their methacrylate counterparts, which can lead to copolymers with lower glass transition temperatures and increased elasticity. The copolymerization kinetics, including reactivity ratios, would dictate the distribution of the acrylate and methacrylate units along the polymer backbone, influencing the final morphology and performance of the material.

Copolymerization with Anhydrides (e.g., Maleic Anhydride)

Maleic anhydride is a comonomer known for its tendency to form alternating copolymers with electron-rich monomers. While the copolymerization of methacrylates with maleic anhydride does not always lead to perfectly alternating structures, the incorporation of maleic anhydride introduces reactive anhydride groups along the polymer chain. These groups can be subsequently modified, allowing for the introduction of a wide range of functionalities. The radical copolymerization of maleic anhydride with methyl methacrylate has been shown to produce copolymers where the composition deviates from a 1:1 molar ratio, indicating that a charge transfer complex is less involved in the polymerization mechanism. A similar behavior would be anticipated for the copolymerization with this compound.

Inclusion of Functional Monomers (e.g., N-α-Methacrylamides, Vinyl Ethers)

To impart specific functionalities to this compound-based copolymers, functional monomers can be incorporated. For example, copolymerization with N-α-methacrylamides can introduce amide groups, which can enhance properties such as thermal stability and provide sites for hydrogen bonding. The copolymerization of methacrylates with vinyl ethers can be more complex due to the differing reactivity of the double bonds, but it offers a route to introduce ether linkages into the polymer structure.

Design of Amphiphilic and Stimuli-Responsive Copolymers

The long, hydrophobic tetracosyl chain makes this compound an ideal candidate for the synthesis of amphiphilic copolymers. By copolymerizing it with hydrophilic monomers, such as those containing polyethylene glycol (PEG) or charged groups, it is possible to create macromolecules that can self-assemble in solution to form micelles or other ordered structures.

Furthermore, the incorporation of stimuli-responsive monomers can lead to "smart" materials that change their properties in response to external triggers like temperature or pH. For instance, copolymerizing this compound with a temperature-responsive monomer could result in a polymer that undergoes a phase transition at a specific temperature, driven by the conformational changes of the tetracosyl side chains and the stimuli-responsive comonomer.

Controlled Copolymerization Techniques for Molecular Weight and Composition Control

For applications requiring precise control over polymer architecture, molecular weight, and composition, controlled radical polymerization techniques are employed. Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are particularly well-suited for the copolymerization of methacrylates, including long-chain variants.

These techniques allow for the synthesis of well-defined block copolymers, gradient copolymers, and other complex architectures. For example, a block copolymer comprising a hydrophobic poly(this compound) block and a hydrophilic block could be synthesized with a high degree of control over the length of each block. This level of precision is crucial for controlling the size and morphology of self-assembled nanostructures in solution.

RAFT polymerization, in particular, is a versatile method for controlling the polymerization of a wide range of monomers under various reaction conditions. It enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. While specific kinetic data for the RAFT polymerization of this compound is scarce, studies on other long-chain methacrylates have demonstrated the feasibility of using RAFT to produce well-defined homopolymers and copolymers.

Table 2: Comparison of Polymerization Techniques for this compound Copolymers

| Polymerization Technique | Key Advantages | Potential Architectures |

| Conventional Radical Polymerization | Simplicity, wide range of comonomers | Random copolymers |

| Atom Transfer Radical Polymerization (ATRP) | Controlled molecular weight and low dispersity | Block, gradient, and star copolymers |

| Reversible Addition-Fragmentation chain Transfer (RAFT) | High tolerance to functional groups, versatile | Block, gradient, star, and comb copolymers |

Determination and Significance of Monomer Reactivity Ratios

The determination of monomer reactivity ratios is crucial for predicting and controlling the composition of a copolymer. These ratios, typically denoted as r₁ and r₂, quantify the relative preference of a growing polymer chain ending in one monomer unit to add the same type of monomer versus the other comonomer.

For instance, in the free radical solution copolymerization of lauryl methacrylate (M₁) with isobutyl methacrylate (M₂), the monomer reactivity ratios have been experimentally determined. These values provide insight into the resulting copolymer structure. The estimation of these ratios is often carried out using methods such as the Fineman-Ross, Kelen-Tüdös, and nonlinear least-squares techniques, based on the analysis of the copolymer composition at low conversion levels. researchgate.netsemanticscholar.org

The significance of these reactivity ratios lies in their ability to predict the type of copolymer that will be formed:

r₁ > 1 and r₂ < 1: The copolymer will be enriched in monomer 1.

r₁ < 1 and r₂ > 1: The copolymer will be enriched in monomer 2.

r₁ ≈ 1 and r₂ ≈ 1: A random copolymer is likely to form.

r₁ ≈ 0 and r₂ ≈ 0: An alternating copolymer is likely to form.

r₁ > 1 and r₂ > 1: A tendency towards the formation of a block copolymer or a mixture of homopolymers may be observed.

The product of the reactivity ratios (r₁r₂) is also a key indicator of the copolymerization behavior. If r₁r₂ is close to 1, an ideal random copolymer is formed. If it is less than 1, there is a tendency towards alternation, and if it is greater than 1, a tendency towards block copolymer formation exists.

Interactive Data Table: Monomer Reactivity Ratios for the Copolymerization of Lauryl Methacrylate (M₁) with Isobutyl Methacrylate (M₂) at 70°C researchgate.netsemanticscholar.org

| Method | r₁ (Lauryl Methacrylate) | r₂ (Isobutyl Methacrylate) |

| Fineman-Ross (FR) | 0.95 | 1.02 |

| Kelen-Tüdös (KT) | 0.96 | 1.03 |

| Nonlinear Least Squares (NLLS) | 0.97 | 1.01 |

Microstructural Analysis of this compound Copolymers

The microstructure of a copolymer, which encompasses the arrangement and distribution of monomer units along the polymer chain, plays a pivotal role in determining its macroscopic properties. For copolymers of this compound and other long-chain alkyl methacrylates, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for a detailed microstructural analysis.

The monomer sequence distribution describes the statistical arrangement of the different monomer units within the copolymer chain. This can range from perfectly alternating or blocky structures to various degrees of randomness. The reactivity ratios are fundamental in predicting this distribution.

For copolymers of long-chain alkyl methacrylates, ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the monomer sequence. By analyzing the chemical shifts and splitting patterns of specific resonance signals, particularly those of the carbonyl carbons and the α-methyl protons of the methacrylate units, it is possible to quantify the proportions of different monomer-centered triads (e.g., M₁-M₁-M₁, M₁-M₁-M₂, M₂-M₁-M₂). This information provides a detailed picture of the local chain architecture.

In the case of copolymers of lauryl methacrylate with other methacrylates, NMR analysis has been used to confirm the incorporation of both monomers and to understand the resulting sequence distribution. researchgate.net The analysis of triad and even pentad sequences can reveal subtle deviations from a purely random distribution, which can be influenced by factors such as the polymerization method and reaction conditions.

Compositional heterogeneity refers to the variation in the chemical composition among different polymer chains within a copolymer sample. This can arise from several factors, including changes in the monomer feed composition over the course of the polymerization, particularly at high conversions.

For copolymers containing long-chain alkyl methacrylates, significant compositional drift can occur if one monomer is consumed more rapidly than the other. This leads to the formation of polymer chains with varying proportions of the constituent monomers. Techniques such as Gel Permeation Chromatography (GPC) coupled with a composition-sensitive detector (e.g., FTIR or NMR) can be employed to characterize this heterogeneity. morressier.com This hyphenated technique allows for the determination of the compositional distribution across the molecular weight distribution of the copolymer.

Studies on copolymers of stearyl methacrylate have shown that the synthesis method, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, can be utilized to create copolymers with either a statistical or blocky architecture, thereby controlling the compositional heterogeneity. acs.orgwhiterose.ac.uk The characterization of this heterogeneity is crucial as it can significantly impact the thermal and mechanical properties of the final material.

Computational and Theoretical Studies of Tetracosyl Methacrylate Polymers

Molecular Dynamics Simulations of Polymer Chains and Networks

No specific studies utilizing molecular dynamics simulations to investigate the behavior of poly(tetracosyl methacrylate) chains and networks were identified. Such simulations for other polymers typically provide insights into chain conformation, entanglement, and the dynamics of network formation, but this has not been applied to or reported for poly(this compound).

Quantum Chemical Calculations for Reaction Mechanisms and Intermolecular Interactions

There is no available research that employs quantum chemical calculations to elucidate the reaction mechanisms of tetracosyl methacrylate (B99206) polymerization or to quantify the intermolecular interactions within its polymer matrix. These computational methods are powerful tools for understanding electronic structure and reactivity, but their application to this specific monomer and polymer is not documented in the literature.

Development of Structure-Property Relationship Models for Poly(this compound)

No quantitative structure-property relationship (QSPR) models have been specifically developed for poly(this compound). The establishment of such models is crucial for predicting the physical and chemical properties of a polymer based on its molecular structure. For poly(this compound), the relationships between its long alkyl side chain and its macroscopic properties have not been systematically modeled or reported.

Theoretical Prediction of Rheological and Mechanical Responses

There are no published theoretical predictions of the rheological and mechanical behavior of poly(this compound). Theoretical models that predict properties such as viscosity, modulus, and stress-strain relationships are essential for material design and application, but these have not been developed for this particular polymer.

Emerging Applications of Poly Tetracosyl Methacrylate and Copolymers in Advanced Materials Science

Development of Enhanced Viscosity Modifiers and Flow Improvers for Petroleum Products

Poly(alkyl methacrylates) (PAMAs) are well-established as crucial additives in the formulation of lubricating oils and other petroleum products. radtech.org Their primary functions are to act as viscosity index improvers (VIIs) and pour point depressants (PPDs). radtech.org The long alkyl side chains of these polymers, such as the C24 chain in poly(tetracosyl methacrylate), play a pivotal role in their performance.

As viscosity modifiers, these polymers help to maintain a more stable viscosity of the lubricant over a wide range of operating temperatures. radtech.org At low temperatures, the polymer coils are relatively contracted, having a minimal impact on the oil's viscosity. As the temperature increases, the polymer chains uncoil and expand, counteracting the natural tendency of the oil to thin out. radtech.org This mechanism is crucial for ensuring consistent lubrication and engine protection. The effectiveness of a PAMA as a viscosity index improver is influenced by its molecular weight and the length of its alkyl side chains. 3dprint.com

In their role as pour point depressants, PAMAs interfere with the crystallization of wax molecules present in crude oil and lubricants at low temperatures. wikipedia.org The long alkyl chains of the polymer co-crystallize with the paraffin waxes, but the bulky polymer backbone prevents the wax crystals from growing into large, interlocking networks that would cause the oil to solidify. wikipedia.org This inhibition of wax crystal agglomeration significantly lowers the temperature at which the oil can no longer flow, a critical property for the transportation and use of petroleum products in cold climates. Research has shown that the average side chain length of the poly(methacrylate) is a critical factor in its effectiveness as a pour point depressant. utas.edu.auresearchgate.net

The performance of poly(alkyl methacrylate) copolymers as pour point depressants can be further optimized by copolymerizing different alkyl methacrylate (B99206) monomers. For instance, a terpolymer of dodecyl methacrylate, hexadecyl methacrylate, and methyl methacrylate has demonstrated a significant reduction in the pour point of base oil. dtu.dk

| Polymer Composition | Concentration in Base Oil | Pour Point Depression (°C) |

|---|---|---|

| Poly(dodecyl methacrylate-co-hexadecyl methacrylate-co-methyl methacrylate) | 0.1 wt% | 23 |

| Poly(behenyl acrylate-co-stearyl methacrylate-co-maleic anhydride) | 1500 ppm | 14 |

Formulation of High-Performance Polymeric Coatings and Adhesives

The long, flexible alkyl chain of this compound imparts unique properties to its polymers, making them attractive for the formulation of high-performance coatings and adhesives. These materials often require a delicate balance of properties, including adhesion, flexibility, durability, and resistance to environmental factors.

In coatings, the incorporation of poly(this compound) can enhance surface properties such as hydrophobicity and scratch resistance. The long alkyl chains can orient at the coating-air interface, creating a low-energy surface that repels water and other liquids. This is particularly beneficial for protective coatings designed for outdoor applications or in environments where resistance to moisture is critical. UV-curable coatings, which are widely used for their rapid curing times and low volatile organic compound (VOC) emissions, can benefit from the inclusion of methacrylate monomers and oligomers. tetrawill.comallnex.com The choice of these components is crucial in determining the final properties of the cured film. tetrawill.com

In the realm of adhesives, methyl methacrylate adhesives (MMAs) are known for their high bonding strength to a variety of substrates, including metals, composites, and plastics, with minimal surface preparation. gluegun.cominfinitybond.com They also offer excellent resistance to chemicals, vibrations, and heat. gluegun.com The inclusion of long-chain methacrylates like this compound in adhesive formulations can improve flexibility and impact resistance. The long alkyl chains can provide internal plasticization, reducing the brittleness of the adhesive and enhancing its ability to withstand mechanical stress. This is particularly important in applications where the bonded components are subjected to dynamic loading or thermal cycling.

Integration into Functionalized Composite Materials for Specific Performance Enhancement

The incorporation of poly(this compound) into composite materials offers a pathway to tailor their properties for specific performance enhancements. The long alkyl side chains can act as a compatibilizer between a polymer matrix and inorganic fillers, improving dispersion and interfacial adhesion. This can lead to enhanced mechanical properties, such as increased toughness and impact strength.

One area of interest is the development of composites with improved dielectric properties. Polymer matrix composites are often used as insulating materials, and their performance can be tuned by the choice of polymer and filler. nih.govbg.ac.rsbitp.kiev.ua While polymethyl methacrylate (PMMA) is known for its good dielectric properties, the introduction of long alkyl chains could modify these properties, potentially leading to materials with lower dielectric loss or tailored dielectric constants for specific electronic applications. nih.gov

Furthermore, the viscoelastic properties of polymers can be harnessed to create composites with enhanced damping and sound absorption capabilities. dtu.dkresearchgate.netdtu.dkresearchgate.net The long, flexible side chains of poly(this compound) could contribute to energy dissipation through internal friction, making it a candidate for use in vibration-damping composites for automotive or aerospace applications. The damping performance of a polymer matrix composite is influenced by the interaction between the polymer and the reinforcement, as well as the inherent viscoelasticity of the polymer itself. dtu.dkresearchgate.netdtu.dk

Application as Polymeric Sorbents for Environmental Remediation

Polymeric sorbents are playing an increasingly important role in environmental remediation efforts, particularly for the removal of pollutants from water. Methacrylate-based polymers have shown promise in this area due to their chemical stability and the ease with which their functionality can be tailored. acs.org The long hydrophobic alkyl chain of this compound makes its polymer an attractive candidate for the sorption of nonpolar organic pollutants, such as those found in oil spills.

The principle behind using poly(this compound) as a sorbent for oil is based on the "like dissolves like" concept. The long, oily alkyl chains of the polymer have a strong affinity for the hydrocarbon molecules present in crude oil and refined petroleum products. When exposed to an oil spill, a sorbent material based on poly(this compound) would preferentially absorb the oil rather than water, allowing for the selective removal of the pollutant. Research on other poly(alkyl acrylate) foams has demonstrated their potential for high oil sorption capacity and reusability. nih.gov

In addition to oil spill cleanup, functionalized methacrylate copolymers can be designed to remove heavy metal ions from wastewater. nih.govbitp.kiev.uaacs.orgacs.orgresearchgate.net While the hydrophobic nature of poly(this compound) itself is not ideal for binding metal ions, it can be copolymerized with functional monomers that contain chelating groups capable of binding to heavy metals. The long alkyl chains in such a copolymer could potentially influence the morphology of the sorbent and its interaction with the aqueous environment.

| Sorbent Material | Target Metal Ion | Maximum Adsorption Capacity (mg/g) |

|---|---|---|

| Poly(glycidyl methacrylate) functionalized with tetraethylenepentamine | Hg(II) | Ranges from 2.1 to 4.8 mmol/g |

| Poly(BuMA–co–EDMA) modified with C-tetra(nonyl)calix 3dprint.comresorcinarene | Pb(II) | Not specified |

| Imprinted polymer of methacrylate and methacrylamide | Cd(II) | Effective for up to 80 ppm |

Utilization in Additive Manufacturing (e.g., 3D Printing) and Photopolymerization

Additive manufacturing, particularly 3D printing, has revolutionized the way objects are designed and fabricated. Stereolithography (SLA) and Digital Light Processing (DLP) are two common 3D printing technologies that utilize photopolymerization, a process where liquid resins are cured layer-by-layer using light to create a solid object. nih.govresearchgate.net The composition of these photocurable resins is critical to the properties of the final printed part. radtech.org3dprint.comnih.gov

(Meth)acrylate monomers and oligomers are key components of these resins due to their rapid curing kinetics. radtech.org The inclusion of a long-chain methacrylate like this compound could offer several advantages. Its high molecular weight could potentially reduce shrinkage during polymerization, a common issue in 3D printing that can lead to dimensional inaccuracies and internal stresses in the printed object. shinetsusilicone-global.com

Furthermore, the long alkyl chain could act as an internal plasticizer, imparting flexibility and toughness to the cured material. This could be particularly beneficial for applications requiring materials that are less brittle than conventional photopolymers. radtech.org The viscosity of the resin is a crucial parameter for 3D printing, and the addition of a high molecular weight monomer like this compound would need to be carefully balanced with lower viscosity reactive diluents to ensure proper processing. nih.gov

The photopolymerization kinetics of methacrylate-based resins are influenced by the structure of the individual monomers. nih.govnih.gov The long alkyl chain of this compound might affect the rate and extent of conversion during the curing process. Research into the photopolymerization of such high molecular weight methacrylates is essential to understand their behavior and optimize their use in 3D printing formulations.

Exploration in Other Specialized Material Science Domains

The unique combination of a polymerizable methacrylate group and a long, saturated alkyl chain in this compound opens up possibilities for its use in other specialized areas of materials science.

One potential application is in the development of advanced biomedical materials. Poly(methyl methacrylate) (PMMA) is already widely used in biomedical applications, including bone cements and dental materials, due to its biocompatibility. researchgate.netresearchgate.netnih.govresearchgate.nettaylorfrancis.comsemanticscholar.org The incorporation of a long-chain methacrylate like this compound could be explored to modify the surface properties of biomedical implants, potentially enhancing their biocompatibility or creating surfaces with specific protein adsorption characteristics.

Another area of interest is in the field of optical materials. PMMA is known for its excellent optical transparency. wikipedia.orgnih.govbiointerfaceresearch.comresearchgate.net Copolymers containing this compound could be investigated for applications where specific refractive index or surface wetting properties are required. The long alkyl chains could also influence the material's resistance to environmental factors, which is important for the longevity of optical components.

Furthermore, the development of novel sensors could benefit from the properties of poly(this compound). Polymer-based sensors are being developed for a wide range of applications, and the sensing mechanism often relies on changes in the polymer's physical or chemical properties in response to an analyte. mdpi.commdpi.com The hydrophobic nature of poly(this compound) could be utilized in sensors designed to detect nonpolar molecules.

Q & A

Q. How can conflicting solubility data from different labs be reconciled in review articles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.